

Application Notes and Protocols for 1,10-Dibromodecane-D20 in Materials Science

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Compound of Interest

Compound Name: 1,10-Dibromodecane-D20

Cat. No.: B585273

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **1,10-Dibromodecane-D20** in materials science research, with a primary focus on its application in the synthesis of deuterated polymers for analysis by neutron scattering. Detailed experimental protocols, illustrative data, and workflow visualizations are provided to guide researchers in utilizing this valuable isotopic compound.

Application: Synthesis of Deuterated Polymers for Neutron Scattering Studies

1,10-Dibromodecane-D20 serves as a crucial building block for the synthesis of polymers with a deuterated aliphatic chain segment. The primary application of such polymers is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS).^[1] The significant difference in the neutron scattering length between hydrogen and its isotope deuterium allows for "contrast matching," a technique where specific portions of a polymer chain or a polymer blend can be made "visible" or "invisible" to neutrons.^[1] This enables detailed investigations into polymer conformation, dynamics, and morphology in the solid-state or in solution.

By selectively incorporating **1,10-Dibromodecane-D20** into a polymer backbone, researchers can precisely label a long-chain aliphatic segment. This is particularly useful for studying:

- Polymer chain conformation in melts and blends: Determining the radius of gyration and the arrangement of polymer chains in complex mixtures.
- Self-assembly of block copolymers: Elucidating the structure and dimensions of microphase-separated domains.
- Polymer-nanoparticle interactions: Investigating the structure of polymer layers adsorbed onto nanoparticle surfaces.
- Dynamics of polymer chains: Studying chain diffusion and relaxation processes.

Illustrative Quantitative Data

The following table presents illustrative quantitative data for a hypothetical deuterated polyether synthesized using **1,10-Dibromodecane-D20** and a corresponding non-deuterated diol. This data is representative of what would be expected from the successful synthesis and characterization of such a polymer.

Parameter	Illustrative Value	Characterization Technique
Number Average Molecular Weight (Mn)	25,000 g/mol	Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)	45,000 g/mol	Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)	1.8	Calculated from GPC data (Mw/Mn)
Glass Transition Temperature (Tg)	-20 °C	Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm)	85 °C	Differential Scanning Calorimetry (DSC)
Deuterium Incorporation	>98%	Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry

Experimental Protocols

The following are representative protocols for the synthesis of a deuterated polymer using **1,10-Dibromodecane-D20**. These protocols are based on established polymerization techniques.

Protocol 1: Synthesis of a Deuterated Polyether via Williamson Ether Synthesis

This protocol describes the synthesis of a deuterated polyether by reacting **1,10-Dibromodecane-D20** with a diol, such as 1,10-decanediol, via a Williamson ether synthesis.

Materials:

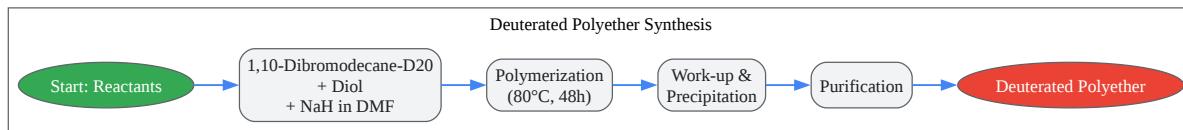
- **1,10-Dibromodecane-D20**
- 1,10-Decanediol
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Methanol
- Dichloromethane
- Deionized water
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 1,10-decanediol (1.0 equivalent).
- Solvent Addition: Anhydrous DMF is added to the flask to dissolve the diol.

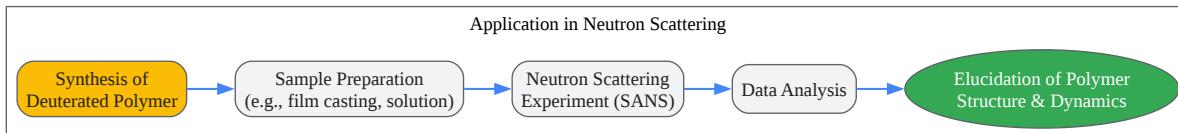
- Deprotonation: The flask is cooled to 0°C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise under a gentle stream of nitrogen. The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete formation of the dialkoxide.
- Addition of Deuterated Monomer: A solution of **1,10-Dibromodecane-D20** (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.
- Polymerization: The reaction mixture is heated to 80°C and stirred under nitrogen for 48 hours.
- Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of methanol to destroy any excess sodium hydride. The mixture is then poured into a large volume of cold deionized water to precipitate the polymer.
- Purification: The precipitated polymer is collected by filtration, washed with deionized water and methanol, and then redissolved in dichloromethane. The organic solution is washed with deionized water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified deuterated polyether.
- Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and deuterium incorporation, and Differential Scanning Calorimetry (DSC) to determine its thermal properties.

Visualizations



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Caption: Workflow for the synthesis of a deuterated polyether.



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Caption: Logical flow from synthesis to application in neutron scattering.

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References

- 1. azimuth-corp.com [azimuth-corp.com]
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